helix-loop-helix protein m3
Description
Properties
CAS No. |
147445-78-1 |
|---|---|
Molecular Formula |
C264H406N80O77S3 |
Synonyms |
helix-loop-helix protein m3 |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Helix Loop Helix Protein M3 Functionality
Basic Domain Configuration
The fundamental structure of proteins in the HLH superfamily is characterized by a conserved region of approximately 60 amino acids. nih.govnih.gov This region is composed of two functionally distinct domains: the basic domain and the helix-loop-helix (HLH) domain. nih.gov
The basic domain , located at the N-terminal end of the conserved region, is typically rich in basic amino acid residues. nih.govpnas.org This positive charge facilitates the direct interaction of the protein with the negatively charged phosphate (B84403) backbone of DNA. wikipedia.org The primary target for most bHLH proteins is a consensus DNA sequence known as the E-box (5'-CANNTG-3'). wikipedia.orgebi.ac.uk The specificity of DNA binding can vary between different bHLH protein families, determined by the specific amino acid composition of their basic domains. nih.gov For instance, the myogenic regulatory factors (MRFs), such as MyoD and myogenin, possess a "myogenic code" within their basic region—a conserved alanine (B10760859) and threonine—that is crucial for their ability to activate muscle-specific gene transcription. biologists.comnih.gov
The helix-loop-helix (HLH) domain is situated C-terminal to the basic region and consists of two amphipathic α-helices separated by a flexible loop of variable length. pnas.orgoup.com This domain is not directly involved in DNA binding but is essential for mediating the formation of dimers (homodimers or heterodimers) with other HLH proteins. merckmillipore.com Dimerization is a prerequisite for the DNA binding activity of most bHLH proteins, as it correctly orients the two basic domains of the dimer to engage with the DNA double helix. pnas.orgebi.ac.uk
Proteins that possess both the basic region and the HLH domain are classified as basic helix-loop-helix (bHLH) proteins. ebi.ac.uk However, some HLH proteins, such as the inhibitor of DNA binding (Id) proteins, lack a functional basic domain. ebi.ac.uk These proteins can form heterodimers with bHLH proteins, but the resulting complex is unable to bind DNA, thereby acting as negative regulators of transcription. merckmillipore.comebi.ac.uk
| Domain | Location | Primary Function | Key Characteristics |
|---|---|---|---|
| Basic Domain | N-terminal to the HLH domain | DNA Binding | Rich in basic amino acids; Recognizes E-box sequences (CANNTG). pnas.orgwikipedia.orgebi.ac.uk |
| Helix-Loop-Helix (HLH) Domain | C-terminal to the basic domain | Dimerization | Composed of two α-helices separated by a loop; Facilitates homo- and heterodimerization. pnas.orgoup.com |
Helix-Loop-Helix (HLH) Dimerization Domain Characteristics
The HLH domain is the cornerstone of the combinatorial control exerted by this family of transcription factors. The ability to form both homodimers and heterodimers vastly expands the repertoire of DNA sequences that can be recognized and the transcriptional outcomes that can be elicited. merckmillipore.com
The two α-helices of the HLH domain are amphipathic, meaning they have both hydrophobic and hydrophilic faces. The hydrophobic residues are crucial for the stability of the dimer, as they form a hydrophobic core when two HLH domains interact. nih.govoup.com This interaction results in a stable four-helix bundle structure, bringing together the basic domains of the two partner proteins in a conformation suitable for DNA binding. nih.govresearchgate.net The loop connecting the two helices is generally flexible and varies in length and sequence among different HLH proteins, which can influence the geometry and stability of the resulting dimer. pnas.orgwikipedia.org
Structural studies of bHLH dimers, such as the MyoD-E47 heterodimer, have revealed that the interaction interface is predominantly hydrophobic. nih.gov Heterodimerization, for instance between a tissue-specific bHLH protein like MyoD and a ubiquitously expressed E-protein (e.g., E12 or E47), often results in a complex with a higher affinity for DNA than the respective homodimers. nih.govoup.com This enhanced binding affinity is a key aspect of their biological function, allowing for precise gene regulation in specific cellular contexts.
| Structural Feature | Role in Dimerization | Significance |
|---|---|---|
| Amphipathic Helices | Hydrophobic residues form a stable core upon dimerization. nih.govoup.com | Essential for the formation and stability of the four-helix bundle structure. nih.gov |
| Flexible Loop | Connects the two helices and allows for conformational flexibility. pnas.orgwikipedia.org | Influences the geometry of the dimer and can contribute to partner selectivity. |
| Hydrophobic Interface | Mediates the interaction between the two HLH monomers. nih.gov | Drives the formation of stable homo- and heterodimers. nih.gov |
Identification and Role of Associated Domains (e.g., Orange Domain)
In addition to the core bHLH motif, many HLH proteins contain other conserved domains that contribute to their regulatory function. One such motif is the Orange domain , found in a subset of bHLH proteins, including the Hairy/Enhancer-of-Split (HES) family, to which E(spl)m3-HLH belongs. nih.govexpasy.org
The Orange domain is a motif of approximately 35 amino acids located immediately C-terminal to the bHLH domain. expasy.orgembl.de It was first described in Drosophila Hairy and Enhancer-of-split proteins and is also referred to as the helix III/IV region. embl.de This domain is characteristic of the bHLH-Orange (bHLH-O) family of transcriptional repressors. nih.govexpasy.org
The primary role of the Orange domain is to confer functional specificity among different members of the HES family. embl.deuq.edu.au It is thought to be involved in protein-protein interactions and may enhance the dimerization process. embl.debiologists.com Research suggests that the Orange domain contributes to the transcriptional repression activity of these proteins, potentially by mediating interactions with other co-repressor proteins. embl.deresearchgate.net For example, in some contexts, the Orange domain has been shown to be required for the full repressive function of Hairy proteins. researchgate.net Some studies have even suggested a potential DNA-binding capability for the Orange domain itself, specifically to certain E-box sequences, which would represent a novel function for this domain. researchgate.net
Other domains can also be associated with bHLH proteins, such as the WRPW motif found at the C-terminus of many HES proteins, which recruits the corepressor Groucho. nih.govbiologists.com The presence and combination of these various domains ultimately dictate the specific biological role of each bHLH protein.
| Associated Domain | Location | Function | Examples of Proteins |
|---|---|---|---|
| Orange Domain | C-terminal to the bHLH domain. embl.de | Confers functional specificity, enhances dimerization, and contributes to transcriptional repression. embl.deuq.edu.aubiologists.com | Hairy, Enhancer-of-Split (E(spl)) proteins, HES proteins. nih.govexpasy.org |
| WRPW Motif | C-terminus. nih.gov | Recruits the corepressor Groucho/TLE. nih.govbiologists.com | Hairy, many HES proteins. nih.govbiologists.com |
Molecular Mechanisms of Action of Helix Loop Helix Protein M3
Sequence-Specific DNA Binding Activity
The functionality of transcription factors like m3 is fundamentally dependent on their ability to recognize and bind to specific sequences of DNA. This interaction is mediated by the basic region of the basic helix-loop-helix (bHLH) domain. expasy.orgebi.ac.uk The bHLH domain itself consists of two amphipathic α-helices separated by a loop, which facilitates dimerization, a prerequisite for DNA binding. expasy.orgnih.gov
Members of the bHLH family typically bind to a consensus DNA sequence known as the E-box, which has the core motif CANNTG. expasy.orgwikipedia.orgwikipedia.org However, the Hairy/E(spl) family of repressors, to which m3 belongs, has demonstrated a preferential binding affinity for a different class of sequences called N-boxes (CACGCG or CACGAG). nih.gov These proteins exhibit a low affinity for the standard E-box motifs. nih.gov While E(spl) proteins can bind to sites resembling E-boxes, subtle variations in the core and flanking nucleotides can significantly influence binding affinity. nih.gov Studies on various E(spl) proteins, including m3, show a tolerance for some variants in the core E-box, but the binding specificity is distinct from proneural activator proteins. nih.govresearchgate.net This differential binding allows E(spl) proteins to act as repressors, potentially by competing with transcriptional activators for binding to regulatory sequences on DNA. nih.gov
Table 1: DNA Binding Motifs for bHLH Proteins
| Motif Class | Consensus Sequence | Primary Binders |
|---|---|---|
| E-box | CANNTG | General bHLH transcription factors. expasy.orgwikipedia.org |
| N-box | CACGCG / CACGAG | Hairy/E(spl) proteins (including m3). nih.gov |
Transcriptional Repression Mechanisms
The primary function of the E(spl) family of proteins, including m3, is to act as transcriptional repressors. oup.comresearchgate.net They achieve this through several molecular mechanisms, primarily by recruiting corepressors and by directly antagonizing the activity of transcriptional activators. oup.comsdbonline.org These actions are critical for processes like lateral inhibition during neurogenesis, where they prevent neighboring cells from adopting a neural fate. sdbonline.orgsdbonline.org
A key mechanism of repression by E(spl) proteins is the recruitment of the global corepressor Groucho (Gro). oup.comnih.gov Most Hairy/E(spl)-related proteins possess a conserved WRPW tetrapeptide motif at their C-terminus, which is essential for interacting with Groucho. oup.comnih.gov This interaction is fundamental for their repressor function; the recruitment of Groucho is required for the repression of target genes. sdbonline.orgnih.gov Groucho itself does not bind DNA but is tethered to target promoters through its interaction with DNA-binding proteins like the E(spl) factors. nih.govuniprot.org The recruitment of Groucho can lead to changes in chromatin structure, including histone deacetylation, which results in transcriptional silencing. csic.es
E(spl) proteins, including m3, also repress transcription by directly antagonizing the function of transcriptional activators, particularly the proneural bHLH proteins of the Achaete-Scute complex (AS-C). sdbonline.orgsdbonline.org This antagonism can occur through several non-mutually exclusive mechanisms:
Protein-protein interaction and sequestration: E(spl) proteins can form heterodimers with proneural activators like Achaete and Scute. sdbonline.orgsdbonline.org This interaction, mediated by their HLH domains, can sequester the activators into non-productive complexes that are unable to bind DNA effectively or activate transcription. sdbonline.orgatspace.org
Competition for DNA binding sites: E(spl) proteins and proneural activators can recognize and bind to similar E-box sequences within the enhancers of target genes. nih.govoup.com By binding to these sites, E(spl) proteins can physically block the access of proneural activators, thereby preventing transcriptional activation. nih.gov
Active repression when tethered to DNA: Even when recruited to a promoter indirectly through protein-protein interactions with a bound activator, the E(spl) protein, along with its corecruited Groucho corepressor, can actively repress transcription. sdbonline.org This means that E(spl) proteins can inhibit transcription from promoters that lack a direct E(spl) binding site, as long as a proneural activator is bound. sdbonline.org
These repressive mechanisms ensure a robust and precise regulation of gene expression, which is essential for the proper specification of cell fates during development.
Compound and Protein List
| Name | Type | Family/Complex |
| helix-loop-helix protein m3 | Protein | Enhancer of split (E(spl)), bHLH |
| mβ | Protein | Enhancer of split (E(spl)), bHLH |
| mδ | Protein | Enhancer of split (E(spl)), bHLH |
| Groucho | Protein | Corepressor |
| Achaete | Protein | Proneural, bHLH |
| Scute | Protein | Proneural, bHLH |
| Daughterless | Protein | E-protein, bHLH |
| Hairy | Protein | Hairy/E(spl)-related, bHLH |
| E12 | Protein | E-protein, bHLH |
| MyoD | Protein | Myogenic, bHLH |
Regulatory Networks and Signaling Pathways Involving Helix Loop Helix Protein M3
Integration within the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system essential for a multitude of developmental decisions. mdpi.com The m3 protein is a key effector of this pathway, translating the signal received at the cell surface into changes in gene expression within the nucleus. biologists.combiologists.com
Role as an Immediate Transcriptional Target of Notch Activation
In the fruit fly Drosophila melanogaster, the gene encoding the m3 protein is located within the Enhancer of split complex [E(spl)-C], which includes a cluster of genes encoding seven bHLH proteins. nih.govbiologists.combiologists.com Research has firmly established that these E(spl) genes, including m3, are direct transcriptional targets of Notch signaling. sdbonline.orgbiologists.comnih.gov Upon activation of the Notch receptor by its ligands, such as Delta or Serrate, a cascade of events is initiated that leads to the transcription of the E(spl) genes. biologists.combiologists.comoup.com This activation is rapid and direct, positioning the E(spl) bHLH proteins, including m3, as primary responders to Notch signaling. sdbonline.orgbiologists.com The accumulation of these proteins is a direct consequence of Notch activity; in the absence of Notch signaling, their expression is abolished, while constitutively active Notch leads to their increased expression. biologists.comnih.gov
Dependence on Suppressor of Hairless (Su(H)) for Transcriptional Control
The transcriptional activation of the E(spl) genes, including m3, is critically dependent on the DNA-binding protein Suppressor of Hairless (Su(H)). biologists.combiologists.com Su(H) acts as the primary intracellular transducer of the Notch signal. biologists.comsdbonline.org In the absence of Notch signaling, Su(H) can act as a transcriptional repressor. uniprot.org However, upon Notch receptor activation, the intracellular domain of Notch (NICD) is cleaved, translocates to the nucleus, and forms a complex with Su(H). mdpi.comoup.com This complex then acts as a transcriptional activator for target genes, including those within the E(spl)-C. researchgate.netbiologists.comoup.com Therefore, the expression of m3 and other E(spl) bHLH proteins is under the direct transcriptional control of Su(H) in response to Notch signaling. biologists.combiologists.com
Contributions to Notch Output Dynamics and Feedback Loops
The induction of E(spl) bHLH proteins like m3 is a key part of the negative feedback loops that modulate Notch signaling activity. nih.govsdbonline.org These repressors can antagonize the function of proneural bHLH activators, thereby regulating the balance between differentiation and proliferation. sdbonline.org By repressing the expression of genes that promote a specific cell fate, the E(spl) proteins help to refine developmental patterns and ensure the proper allocation of cell types. This feedback is crucial for processes like lateral inhibition, where a single cell adopts a particular fate and inhibits its neighbors from doing the same. sdbonline.org The dynamic interplay between Notch activation, the subsequent expression of E(spl) repressors like m3, and their action on downstream targets creates a robust and finely tuned signaling system. sdbonline.org
Developmental Biological Roles of Helix Loop Helix Protein M3
Regulation of Neurogenesis
The development of the nervous system is a tightly regulated process involving the precise control of cell proliferation and differentiation. The E(spl)-C genes, including m3, are key players in this regulation, acting downstream of the Notch signaling pathway to influence the fate of neural progenitor cells. nih.govnih.govsdbonline.org
The Notch/Su(H)/E(spl)-HLH signaling cascade has been shown to specifically control the proliferation of daughter cells in the developing central nervous system of Drosophila, rather than the neuroblast progenitors themselves. pasteur.fr While the E(spl)-C as a whole is involved, studies have revealed a degree of specificity among its members. Research indicates that different neuroblast lineages require distinct sets of E(spl)-HLH genes for proper development. pasteur.frnih.gov Specifically, m3 has been identified as having a functional role in the NB3-3A neuroblast lineage. nih.gov Loss-of-function mutations in m3 within this lineage can lead to defects in the control of daughter cell proliferation. nih.gov However, there is also significant redundancy among the E(spl) genes, meaning that the absence of a single gene like m3 may not always produce a strong phenotype due to compensation by other members of the complex. biologists.com
| Lineage-Specific Function of E(spl)m3 in Neuroblast Daughter Cell Proliferation | |
| Neuroblast Lineage | Observed Effect of m3 Mutation |
| NB3-3A | Altered daughter cell proliferation |
| NB5-6T | No significant effect from m3 null allele |
This table summarizes the differential requirement for the E(spl)m3 protein in controlling daughter cell proliferation across different neuroblast lineages in Drosophila.
E(spl)m3-HLH acts as a transcriptional repressor of genes that necessitate a bHLH protein for their transcription, including those of the achaete-scute complex (AS-C). uniprot.org The AS-C proteins are proneural factors that promote the adoption of a neural fate. By repressing AS-C gene expression, E(spl)m3-HLH, as an effector of Notch signaling, prevents cells from adopting a neural precursor fate, a process central to lateral inhibition. nih.govnih.govsdbonline.org This ensures that only a subset of cells within a proneural cluster develops into sensory organ precursors (SOPs), while the others adopt an epidermal fate. nih.govsdbonline.org The interplay between the repressive E(spl) proteins and the activating proneural proteins is critical for the correct patterning and spacing of neural elements. nih.gov While individual E(spl) proteins show some functional redundancy, the specific expression patterns and regulatory interactions of each, including m3, contribute to the precise orchestration of neural precursor cell fate. biologists.com
Contributions to Broader Cellular Differentiation Processes
| Effects of Ectopic E(spl)m3 Expression in Wing Imaginal Disc Development | |
| Developmental Process | Effect of Ectopic E(spl)m3 Expression |
| Cell Proliferation (proximal wing disc) | Induces overgrowth when co-expressed with dpn nih.gov |
| Wing Vein Determination | Contributes to the suppression of vein fate, though with less efficacy than E(spl)mβ biologists.com |
| Wing Patterning | Repression of the vestigial quadrant enhancer biologists.com |
This table outlines the observed consequences of experimentally induced E(spl)m3 expression on various aspects of wing development in Drosophila.
Role in Pattern Formation in Drosophila
Pattern formation is a fundamental process in development that establishes the spatial organization of different cell types. In Drosophila, the precise arrangement of sensory bristles on the notum is a well-studied model for understanding the principles of pattern formation, and E(spl)m3 is an important participant in this process.
The stereotyped pattern of sensory bristles on the dorsal thorax of the adult fly emerges from a self-organizing process that relies on Notch-mediated lateral inhibition to single out SOPs from proneural clusters. nih.govnih.gov The E(spl)-HLH proteins are the key effectors of Notch in this process. nih.govnih.gov However, research has shown that the m3 gene, when mutated alone, is dispensable for bristle patterning. nih.gov This lack of a strong phenotype is attributed to functional redundancy with other E(spl)-C genes, particularly mβ. nih.gov When both m3 and mβ are absent, other E(spl)-HLH factors, such as mδ, can be ectopically expressed and functionally compensate for their loss, ensuring the robustness of the patterning process. nih.gov
The initial step in bristle patterning is the definition of proneural stripes, which are domains of cells with the potential to become SOPs. Notch signaling acts as a negative template to delimit these stripes. nih.gov Studies have identified m3 and mβ as the primary, early-onset E(spl)-HLH factors that mediate this negative template activity. nih.gov They are expressed in cells that flank the developing proneural stripes in response to Notch signaling, thereby restricting the expression of proneural genes to well-defined domains. nih.gov This early function of m3 and mβ is crucial for establishing the initial pattern upon which subsequent steps of SOP selection will occur. nih.gov
| Role of E(spl)m3 in Proneural Stripe Patterning | |
| Function | Mechanism |
| Negative Template Activity | Acts downstream of Notch to repress proneural gene expression in inter-stripe regions. nih.gov |
| Redundancy | Functionally redundant with E(spl)mβ; their combined loss can be compensated by other E(spl) factors. nih.gov |
| Temporal Expression | Expressed early, preceding the full expression of proneural genes within the stripes. nih.gov |
This table details the specific functions and characteristics of E(spl)m3's involvement in the delimitation of proneural stripes during Drosophila notum development.
Involvement in Other Embryonic and Post-Embryonic Developmental Events
While certain helix-loop-helix (HLH) proteins are well-known for their master regulatory roles in specific lineages, such as the MyoD family in myogenesis, another class of HLH proteins, the Inhibitor of differentiation (Id) proteins, participates in a diverse array of other developmental events. nih.gov Id proteins, which include Id1, Id2, Id3, and Id4, function as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. oup.com By sequestering bHLH proteins, Id proteins prevent them from binding to DNA, thereby inhibiting differentiation and often promoting cell proliferation. nih.gov This mechanism allows Id proteins to play crucial roles in coordinating the timing of cell fate decisions across various embryonic and post-embryonic contexts. nih.gov
Neurogenesis: The balance between Id proteins and proneural bHLH transcription factors is critical for the proper development of the nervous system. Id proteins are essential for maintaining neural stem cells (NSCs) in an undifferentiated, self-renewing state. nih.govnih.gov Research in chick and mouse embryos has shown that Id proteins sustain the expression of Hes1, a transcription factor that inhibits premature neurogenesis. nih.gov In the absence of Id1 and Id3, Hes1 expression decreases, leading to precocious neuronal differentiation and a depletion of the NSC pool. nih.govnih.gov This highlights the role of Id proteins in controlling the tempo of neural development, ensuring that a sufficient population of progenitor cells is maintained before terminal differentiation occurs. nih.gov
Angiogenesis and Vasculogenesis: The formation of new blood vessels is a fundamental process in both embryonic development and post-embryonic tissue growth and repair. nih.govnih.gov Id proteins, particularly Id1 and Id3, are key regulators of angiogenesis. nih.gov Studies in mouse models have demonstrated that a loss of Id function leads to aberrant differentiation of endothelial cells, resulting in severe defects like mid-gestational brain hemorrhage. nih.gov Conversely, proper Id function is required to support the vascularization of growing tissues. nih.gov This regulatory role is mediated, in part, by signaling molecules like bone morphogenetic proteins (BMP) and vascular endothelial growth factor (VEGF), which induce the expression of Id proteins in endothelial cells to promote their migration and survival. oup.com
Hematopoiesis and Lymphopoiesis: The development of the blood and immune systems involves a series of lineage commitment decisions orchestrated by transcription factors. The interplay between E proteins (a class of bHLH proteins) and their inhibitors, the Id proteins, is central to this process. nih.govnih.gov E proteins are crucial for driving the development of lymphoid lineages, such as B and T cells. nih.govresearchgate.net Id proteins counteract this function; by inhibiting E proteins, they suppress lymphopoiesis while permitting or promoting myelopoiesis (the development of myeloid cells like macrophages and granulocytes). nih.gov This balance between E protein and Id protein activity serves as a molecular switch that directs hematopoietic stem cells toward either a lymphoid or myeloid fate. nih.govnih.gov
Organogenesis and Post-Embryonic Development: Id proteins are also implicated in the development and physiological function of various organs. nih.gov
Mammary Gland: The expression levels of Id-1 and Id-2 are dynamically regulated during the cycles of mammary gland development associated with pregnancy and lactation. nih.govnih.gov Id-1 is highly expressed in proliferating epithelial cells during early pregnancy, while Id-2 expression increases during late pregnancy, correlating with terminal differentiation and milk production. nih.govresearchgate.net This suggests a coordinated role for Id proteins in balancing proliferation and differentiation of mammary epithelial cells. nih.gov
Pancreas: In the pancreas, Id proteins are involved in the development and regeneration of islet cells. researchgate.net For instance, Id2 expression has been shown to play a role in the expansion of pancreatic ductal progenitor cells. researchgate.net Furthermore, Id1 has been identified in the glucagon-producing alpha cells of the pancreas during embryonic development and in models of pancreas regeneration, where its expression is influenced by BMP signaling. researchgate.net
The diverse roles of Id proteins across these varied developmental contexts underscore their importance as key coordinators of cell fate. By inhibiting differentiation-promoting bHLH factors, they ensure that proliferation and lineage commitment are properly timed, which is essential for the formation and function of complex tissues and organs. nih.gov
Research Findings on the Developmental Roles of Id Proteins
| Protein | Developmental Process | Key Function/Finding | Model System | Reference |
|---|---|---|---|---|
| Id1/Id3 | Neurogenesis | Maintain neural stem cells by sustaining Hes1 expression; loss leads to precocious neurogenesis. | Mouse, Chick Embryo | nih.gov |
| Id1/Id3 | Angiogenesis | Essential for proper endothelial cell differentiation; loss causes embryonic brain hemorrhage. | Mouse | nih.gov |
| Id Proteins | Hematopoiesis | Inhibit E protein activity to suppress lymphopoiesis and favor myelopoiesis. | Mouse | nih.gov |
| Id1 | Mammary Gland Development | Expressed in proliferating ductal epithelial cells during early pregnancy. | Mouse | nih.gov |
| Id2 | Mammary Gland Development | Expression increases in late pregnancy, associated with terminal differentiation and lactation. | Mouse | nih.govnih.gov |
| Id1 | Pancreas Development | Co-expressed with BMP receptor in glucagon-producing alpha cells during development and regeneration. | Mouse | researchgate.net |
| Id2 | Pancreas Development | Plays a role in the expansion of pancreatic ductal progenitor cells. | Mouse | researchgate.net |
Compound and Protein Index
| Name | Type |
| helix-loop-helix (HLH) protein | Protein Class |
| MyoD | Protein |
| Inhibitor of differentiation (Id) | Protein Family |
| Id1 | Protein |
| Id2 | Protein |
| Id3 | Protein |
| Id4 | Protein |
| basic helix-loop-helix (bHLH) | Protein Superfamily |
| Hes1 | Protein |
| Bone Morphogenetic Proteins (BMP) | Protein Family |
| Vascular Endothelial Growth Factor (VEGF) | Protein |
| E proteins | Protein Family |
Advanced Research Methodologies and Experimental Approaches for Studying Helix Loop Helix Protein M3
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the in vivo function of E(spl)m3-HLH. Techniques that allow for precise alteration of the gene have enabled researchers to study the consequences of its loss or modification.
The advent of CRISPR/Cas9 genome editing has provided a powerful tool for generating specific mutations in the E(spl)m3-HLH gene. This technology allows for the creation of targeted deletions and null alleles, facilitating the study of loss-of-function phenotypes with high precision.
CRISPR/Cas9-mediated Mutagenesis: Researchers have successfully used CRISPR/Cas9 to generate homozygous mutant flies for E(spl)m3-HLH in combination with another E(spl) factor, E(spl)mβ-HLH. nih.gov This double-mutant model was instrumental in studying potential functional redundancy within the Enhancer of split complex during bristle patterning. nih.gov The generation of such specific mutants allows for the dissection of the unique and overlapping roles of individual E(spl)-HLH factors.
Generation of Deletion Alleles: In addition to targeted point mutations or small indels, classical genetic approaches have produced larger deletions that encompass the E(spl)m3-HLH locus. For instance, the deficiency strain Df(3)X10 is a known deletion that removes a genomic region including the m3 gene, providing a valuable tool for studying the effects of its complete absence. nih.gov
Endogenous Protein Tagging: The CRISPR/Cas9 system has also been employed to modify related loci to study the dynamics of the E(spl) complex. For example, the endogenous gene for Mastermind (Mam), a key co-activator of Notch signaling, was tagged with GFP using CRISPR/Cas9. nih.govelifesciences.org This allowed for live imaging of the recruitment of the transcriptional activation complex to the E(spl)-C locus, providing insights into the real-time dynamics of target gene activation. nih.govelifesciences.org
| Technique | Application to E(spl)m3-HLH | Purpose | Reference |
| CRISPR/Cas9 | Generation of m3CR1 mβCR1 double homozygous mutants | To study functional redundancy in bristle patterning | nih.gov |
| Classical Genetics | Use of Df(3)X10 deletion | To analyze loss-of-function phenotypes for the genomic region including E(spl)m3-HLH | nih.gov |
| CRISPR/Cas9 | Endogenous tagging of associated factor (Mastermind) | To visualize recruitment of the transcriptional machinery to the E(spl) complex in real-time | nih.govelifesciences.org |
Mutagenesis screens are a powerful forward genetics approach to identify genes involved in a particular biological process. While large-scale, high-throughput screens like TILLING (Targeting Induced Local Lesions IN Genomes) have not been specifically reported for E(spl)m3-HLH, classical mutagenesis screens have been instrumental in identifying regulators and components of the broader pathways in which it functions.
For example, an ethyl methanesulfonate (B1217627) (EMS) screen was used to identify mutations that suppress the phenotype of an overactive Toll signaling pathway, leading to the identification of the immune response deficient 1 (ird1) gene. nih.gov While this screen was not directly aimed at finding mutations in Notch pathway components, it demonstrates the utility of chemical mutagenesis in uncovering genes that function in related or interacting developmental and immune pathways in Drosophila. nih.gov The principles of such screens, which involve inducing random mutations and then screening for specific phenotypes, are foundational to genetic dissection of complex biological systems.
Molecular Interaction and Binding Assays
Understanding the function of E(spl)m3-HLH as a transcriptional repressor requires the identification of its protein-protein and protein-DNA interactions. Various assays are employed to map these molecular contacts.
The yeast two-hybrid (Y2H) system is a genetic method used to discover protein-protein interactions. It has been utilized to map the interaction network of transcription factors involved in Drosophila neural development, the context in which E(spl)m3-HLH is active.
Mapping Interaction Networks: A Y2H screen was instrumental in revealing a network of interacting transcriptional regulators involved in Drosophila neural fate specification. string-db.org This approach allows for the systematic testing of interactions between bHLH proteins and their partners, helping to define the combinatorial codes that govern cell fate.
Identifying Corepressor Interactions: The global corepressor Groucho (Gro) is a critical partner for E(spl) proteins. The full-length Drosophila Gro protein has been used as bait in Y2H screens to identify novel interacting proteins, further defining the machinery of transcriptional repression that E(spl)m3-HLH is a part of. brookes.ac.uk
In vitro binding assays provide a means to confirm direct physical interactions between proteins or between proteins and DNA, often validating findings from in vivo methods like Y2H.
While specific GST pull-down assays for E(spl)m3-HLH are not prominently detailed in the reviewed literature, related techniques have been applied to its regulatory network. For instance, in vitro binding assays have been used to confirm that transcription factors such as Distal-less (Dll) and Sp1 act directly on the enhancer elements of genes regulated in the same context as E(spl)m3-HLH. plos.orgbiorxiv.org Furthermore, streptavidin pull-down assays coupled with mass spectrometry have been used to identify proteins that interact with the corepressor Groucho, a key partner for E(spl)m3-HLH, providing a biochemical approach to mapping the repressor complex. brookes.ac.uk
Chromatin-Based Methodologies for Target Gene Identification
To understand how E(spl)m3-HLH functions as a transcriptional regulator, it is essential to identify the genes it directly targets and the chromatin landscape at these locations. Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) is the gold standard for this purpose.
While a specific ChIP-seq dataset for E(spl)m3-HLH is not widely available, extensive chromatin-based studies have been conducted on the Enhancer of split complex [E(spl)-C] and its key regulators, providing significant insight into the genomic context of E(spl)m3-HLH regulation and function.
Mapping Regulator Binding Sites: ChIP-seq has been used to map the binding sites of the corepressor Groucho and the Notch pathway transcription factor Suppressor of Hairless [Su(H)] across the Drosophila genome. brookes.ac.uksdbonline.orgnih.govsdbonline.org These studies show that Groucho binds to the promoters of its target genes, including those in the E(spl)-C, to mediate transcriptional repression. brookes.ac.uksdbonline.org
Identifying Enhancer Elements: The cis-regulatory architecture of the Drosophila leg has been dissected using ChIP-seq for key transcription factors like Dll and Sp1. This work identified a specific leg enhancer element for E(spl)m3-HLH, demonstrating how combinatorial binding of multiple transcription factors defines its expression pattern. plos.orgbiorxiv.orgnih.gov
Analyzing Chromatin State: Studies have investigated the chromatin state of the E(spl)-C in response to Notch signaling. These analyses include mapping histone modifications (e.g., H3K27Me3) and chromatin accessibility (e.g., ATAC-qPCR), revealing that Notch signaling induces changes in chromatin structure at the complex. nih.govnih.govresearchgate.net For instance, Hamlet, a PRDM family transcription factor, modifies the Notch response by altering histone methylation and increasing histone density at the Su(H) binding site of the E(spl)m3 promoter, thereby preventing its induction. biologists.com
| Methodology | Target/Factor Analyzed | Key Finding | Reference(s) |
| ChIP-seq | Groucho (Gro) | Gro binds to promoters of target genes within the E(spl)-C. | brookes.ac.uksdbonline.org |
| ChIP-seq | Distal-less (Dll), Sp1 | Identification of a specific leg enhancer element for E(spl)m3-HLH. | plos.orgbiorxiv.orgnih.gov |
| ChIP-qPCR | Suppressor of Hairless [Su(H)] | The BRM chromatin remodeling complex is required for Su(H) recruitment to target enhancers. | nih.gov |
| Histone Modification Analysis | H3K27me3, H3K4me3 | Hamlet modifies the histone landscape at the E(spl)m3 promoter to repress its activity. | biologists.com |
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to map the in vivo binding sites of transcription factors. This method involves cross-linking proteins to DNA, fragmenting the chromatin, and using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then sequenced to reveal the genomic locations of protein binding.
While extensive ChIP-seq data for E(spl)m3 itself is not widely available, the methodology has been extensively applied to its regulatory targets and vertebrate homologs, such as the Achaete-scute homolog 1 (ASCL1). ASCL1 is a master regulator in neuroendocrine cell development and is essential for the growth of certain lung cancers pnas.org. ChIP-seq studies on ASCL1 have identified thousands of binding sites, revealing a complex regulatory network pnas.orgnih.gov. A de novo motif analysis of ASCL1 binding sites consistently identifies the canonical bHLH binding site known as the E-box (CANNTG), confirming the specificity of the interaction pnas.orgresearchgate.net.
Integrative analysis of ChIP-seq data with transcriptome profiling allows for the identification of direct gene targets and their response to the transcription factor's activity. For instance, combining ASCL1 ChIP-seq with gene expression data has led to the identification of a 72-gene signature that is predictive of poor prognosis in non-small cell lung cancer pnas.org.
Table 1: Representative Findings from ASCL1 ChIP-seq Analysis
| Feature | Finding | Reference |
|---|---|---|
| Number of Binding Sites | Several thousand sites identified in various lung cancer cell lines. | pnas.org |
| Binding Motif | The primary motif identified is the E-box (CASSTG), the canonical binding site for ASCL1. | pnas.orgresearchgate.net |
| Genomic Distribution | The majority of ASCL1-bound sites are located in intergenic regions or introns, often at active regulatory elements marked by H3K27ac. | nih.gov |
| Functional Targets | Direct targets include genes involved in neuroendocrine differentiation, cell proliferation, and survival, such as BCL2. | pnas.orgresearchgate.net |
DNA Adenine (B156593) Methyltransferase Identification (DamID)
DamID offers an alternative to ChIP-seq for mapping protein-DNA interactions in vivo. This technique does not require specific antibodies. Instead, the protein of interest is fused to E. coli DNA adenine methyltransferase (Dam). When the fusion protein binds to the genome, the tethered Dam methylates adenine residues in the surrounding DNA at GATC sequences. This specific methylation pattern serves as a unique tag for the binding sites, which can then be identified by sequencing. DamID is particularly advantageous for studying proteins in small cell populations or in vivo, as it avoids the need for large amounts of starting material and harsh extraction conditions.
Live Imaging and Reporter Systems for Expression Dynamics
Visualizing the dynamic expression and subcellular localization of E(spl)m3 is key to understanding its function in real-time during development. GFP-tagged fusion proteins and various transcriptional reporters are instrumental for these studies.
GFP-tagged Fusion Proteins and BAC Transgenes
To faithfully recapitulate the endogenous expression pattern of a protein, large genomic constructs such as Bacterial Artificial Chromosomes (BACs) are often used. A BAC containing the entire gene of interest, including its regulatory elements, can be modified to tag the protein with a fluorescent marker like Green Fluorescent Protein (GFP).
This approach has been successfully used to study the entire family of E(spl)-HLH proteins in Drosophila. Researchers have generated a complete set of GFP-tagged E(spl)-HLH reporters by modifying a functional E(spl)-C BAC transgene nih.gov. This collection includes a GFPm3 fusion protein, which allows for the direct visualization of the protein's expression pattern. Studies using this GFPm3 BAC transgene have confirmed its expression in cells flanking proneural stripes in the developing fly notum, consistent with its role in lateral inhibition downstream of Notch signaling nih.gov. The fidelity of this BAC-based approach was further validated by creating a GFP-tagged version of m3 at its endogenous locus using CRISPR, which showed an identical expression pattern nih.gov.
Transcriptional Reporters
Transcriptional reporters are designed to measure the activity of a gene's promoter and enhancer elements. In this setup, the regulatory DNA sequences of the gene of interest are cloned upstream of a reporter gene, such as GFP or luciferase. The expression of the reporter gene then serves as a proxy for the transcriptional activity of the endogenous gene.
To distinguish between protein stability and transcriptional regulation, a transcriptional reporter for m3 was created by replacing its open reading frame with GFP, while keeping the native 5' and 3' untranslated regions intact nih.gov. Comparing the signal from this transcriptional reporter to the GFPm3 fusion protein revealed that the GFPm3 protein turns over more rapidly than the GFP produced from the transcriptional reporter. This indicates that the E(spl)m3 protein is inherently unstable, a common feature of regulatory proteins that need to respond quickly to signaling cues nih.gov.
High-Throughput Transcriptomic and Proteomic Analyses
To understand the global impact of E(spl)m3 on cellular function, it is necessary to analyze its effects on the entire transcriptome and proteome.
High-throughput transcriptomic analysis, primarily through RNA sequencing (RNA-seq), allows for the quantification of all RNA transcripts in a cell or tissue. By comparing the transcriptomes of cells with normal and altered levels of a transcription factor, researchers can identify downstream target genes and affected cellular pathways. For example, transcriptome profiling of cells where MESP2, a related bHLH factor, was depleted revealed the activation of TCF-dependent signaling in response to the Wnt pathway nih.gov. Similarly, analyzing the transcriptome of lung adenocarcinoma cells positive for ASCL1 has helped to define a distinct molecular subtype of this cancer nih.gov.
Proteomic analyses, often employing mass spectrometry, identify and quantify the complete set of proteins. These studies can reveal changes in protein expression that are not apparent at the transcript level due to post-transcriptional regulation. Furthermore, proteomic techniques like co-immunoprecipitation followed by mass spectrometry can identify proteins that physically interact with E(spl)m3, providing insights into the protein complexes it forms to exert its regulatory functions.
Table 2: Application of Transcriptomic and Proteomic Analyses to bHLH Factors
| Methodology | Application | Key Findings | Reference |
|---|---|---|---|
| RNA-seq | Characterization of ASCL1-positive lung adenocarcinoma. | Defined a molecular subgroup with distinct features, including global DNA hypomethylation and reliance on super-enhancer-mediated transcription. | nih.gov |
| RNA-seq | Transcriptome profiling of gastric cancer cells with MESP2 depletion. | Revealed activation of TCF-dependent signaling and the Wnt pathway, and suppression of the p27 pathway. | nih.gov |
| Proteomics | Identification of MESP2-interacting proteins. | Showed that MESP2 can bind to the transcription factor TCF4, competing with β-catenin. | nih.gov |
By integrating these advanced research methodologies, a comprehensive picture of the function and regulation of the helix-loop-helix protein E(spl)m3 can be achieved, from its specific interactions with DNA to its global impact on the cellular transcriptome and proteome.
Evolutionary Perspectives and Comparative Genomics of Helix Loop Helix Proteins
Phylogenetic Analysis within the Hairy and Enhancer of split (H/E(spl)) bHLH Subfamily
Phylogenetic analyses of the basic helix-loop-helix (bHLH) superfamily have classified its members into several distinct groups based on sequence similarity and functional characteristics. The H/E(spl) proteins fall into a family of bHLH transcriptional repressors that are characterized by the presence of a bHLH domain and an adjacent Orange domain. nih.gov Phylogenetic studies have further divided the vertebrate members of this family into four subfamilies with evolutionarily conserved features. nih.gov
The H/E(spl) family is part of a larger group of bHLH-Orange proteins. nih.gov In Drosophila melanogaster, the Enhancer of split complex [E(spl)-C] contains seven genes that share a high degree of sequence similarity and a basic helix-loop-helix (bHLH) motif, including E(spl)m3-HLH. nih.govsdbonline.org These genes are considered a result of gene duplication events. While they appear to be functionally redundant to some extent, as individual mutations are not lethal, the high conservation of the entire complex suggests functional importance for all its members. nih.gov
Recent phylogenetic analyses, which utilize the entire protein sequence rather than just the conserved bHLH domain, have provided new insights into the relationships between bHLH genes. nih.gov These studies have organized bHLH genes into distinct clades, offering a more nuanced view of their functional and ancestral connections. nih.gov The H/E(spl) subfamily, along with the Hey subfamily, are key players in developmental processes and are effectors of the Notch signaling pathway. nih.govnih.gov
Conservation and Divergence of the Helix-Loop-Helix Domain Across Species
The bHLH domain is the defining feature of this superfamily and is remarkably conserved across a wide range of eukaryotic organisms, from plants to animals. oup.com This domain consists of a basic region responsible for DNA binding, followed by two alpha-helices separated by a variable loop that facilitates dimerization. nih.gov The high degree of sequence similarity in the bHLH domain, particularly in the amino acids critical for DNA interaction and helix stabilization, indicates a conserved molecular structure and function as transcription factors between distant species. oup.com
In addition to the bHLH domain, the H/E(spl) family is characterized by other conserved motifs, most notably the Orange domain, which is located adjacent to the bHLH domain. nih.govresearchgate.net Many members of this family also possess a C-terminal WRPW motif that is involved in recruiting the corepressor Groucho. nih.govnih.gov
While these domains are highly conserved, the regions outside of them show considerable divergence, even among closely related proteins. oup.com This divergence in the non-domain regions is thought to contribute to the functional specificity of individual bHLH proteins. The evolution of the bHLH gene family has been marked by significant expansion through gene duplication, particularly in land plants and higher metazoans, which is associated with the increase in specialized cell types. nih.govoup.com
| Domain | Function | Conservation Status |
|---|---|---|
| Basic Helix-Loop-Helix (bHLH) | DNA binding and protein dimerization | Highly conserved across eukaryotes |
| Orange Domain | Contributes to protein-protein interactions and functional specificity | Conserved within the H/E(spl) and related subfamilies |
| WRPW/YRPW Motif | Recruitment of corepressors (e.g., Groucho) | Present in many H/E(spl) and Hey family members |
Orthology Mapping (e.g., to human HES family members)
Orthology mapping between the Drosophila E(spl) genes and their human counterparts reveals a conserved role in development, particularly in processes regulated by the Notch signaling pathway. The human HES (Hairy and Enhancer of Split) family of genes are the orthologs of the Drosophila H/E(spl) genes. nih.govwikipedia.org The HES gene family in mammals consists of seven members (HES1-7) that, like their fly counterparts, act as transcriptional repressors. nih.govwikipedia.org
For instance, the Drosophila E(spl)m8-HLH protein is orthologous to human HES2 (hes family bHLH transcription factor 2). alliancegenome.orgnih.gov This orthologous relationship suggests a conservation of function in regulating cellular differentiation and patterning. The HES proteins in vertebrates are involved in a multitude of developmental processes, including neurogenesis, somitogenesis, and the development of the heart and craniofacial structures. nih.govnih.gov
| Drosophila Protein | Human Ortholog | Key Conserved Functions |
|---|---|---|
| E(spl)m3-HLH | HES family members (e.g., HES1, HES5) | Transcriptional repression, Notch signaling effector |
| E(spl)m5-HLH | HES family members | Regulation of neurogenesis and cell fate decisions |
| E(spl)m7-HLH | HES family members | Transcriptional repression in development |
| E(spl)m8-HLH | HES2 | Effector of Notch signaling, regulation of eye development |
| E(spl)mβ-HLH | HES family members | Transcriptional repression, Notch signaling effector |
| E(spl)mγ-HLH | HES family members | Regulation of cell fate decisions |
| E(spl)mδ-HLH | HES family members | Transcriptional repression in development |
Evolutionary Pressures and Diversification of E(spl) Genes
The E(spl) gene complex in Drosophila provides a compelling case study of evolutionary pressures on a gene family. Despite the apparent functional redundancy, where the loss of a single gene is not lethal, the entire complex is highly conserved throughout Drosophila evolution. nih.govpnas.org This high level of conservation suggests that all the genes within the complex, as well as their genomic organization, are functionally important and are under purifying selection. nih.gov
The diversification of the H/E(spl) gene family is believed to be a result of gene duplication events followed by sub-functionalization or neo-functionalization. nih.gov This process has allowed for the evolution of specialized roles for individual family members. While all H/E(spl) proteins act as transcriptional repressors, they exhibit differences in their expression patterns and target gene specificity, contributing to the precise regulation of developmental processes.
Studies on the evolutionary rates of H/E(spl) genes have indicated that while the family as a whole is under purifying selection, some lineages may have evolved at different rates. For example, analyses of vertebrate Hes genes have shown that while all lineages are under purifying selection, some, like the Hes2, Hes3, and Hes5 lineages, have evolved more rapidly. This suggests that while the core functions are maintained, there is also evolutionary flexibility that allows for adaptation and the acquisition of new roles. The diversification of the bHLH gene family is linked to the evolution of multicellularity and the need for more complex gene regulatory networks to control the development of diverse cell types and tissues. nih.gov
Theoretical and Computational Modeling Approaches
Mathematical Models for Notch Signaling Pathway Dynamics
Mathematical models have been instrumental in understanding the dynamic behaviors of the Notch signaling pathway, with a particular focus on the oscillatory expression of Hes1. The core of these models often revolves around the negative feedback loop where the Hes1 protein represses the transcription of its own gene. This mechanism, which includes time delays for transcription and translation, is a classic motif for generating oscillations. plos.org
Ordinary differential equations (ODEs) are a common framework used to represent the concentrations of Hes1 mRNA and protein over time. arxiv.org These models can capture the transition of the Notch/Hes1 system between different dynamic regimes, such as stable steady states (acting as a switch) and sustained oscillations (acting as a clock). plos.org For instance, a deterministic model composed of a system of differential equations can analyze dynamic changes in the levels of the network constituents, including notch1, RBP-Jκ, and hes1, which form a complex set of regulatory feedback loops. plos.org Analysis of these models reveals that the Notch1-Hes1 system can function as a bistable switch, where Hes1 levels can shift by one to two orders of magnitude in response to the input Delta signal. plos.org This switching behavior is critical for making binary cell fate decisions.
Stochastic models have also been developed to account for the inherent noise in gene expression, which is particularly important given the low copy numbers of Hes1 mRNA and protein in a single cell. elifesciences.org These models, which can be expressed as stochastic differential equations, are crucial for understanding the heterogeneity observed in clonal cell populations, such as variations in the timing of differentiation. elifesciences.orgoup.com Bayesian inference and Markov chain Monte Carlo (MCMC) methods have been applied to estimate the parameters of these stochastic models using experimental data. oup.com
| Modeling Framework | Key Features Captured | Biological Question Addressed | Primary Mathematical Tool |
|---|---|---|---|
| Deterministic Models | Oscillations, Bistability (On/Off states), Hysteresis | How can the same network act as both a switch and a clock? | Ordinary Differential Equations (ODEs) |
| Stochastic Models | Intrinsic noise, Cell-to-cell variability, Probabilistic fate decisions | Why do identical cells differentiate at different times? | Stochastic Differential Equations (SDEs), Gillespie algorithm |
| Delay Differential Equations (DDEs) | Explicit transcriptional and translational time delays | What is the role of time delays in generating and controlling oscillations? | Delay Differential Equations |
| Network Crosstalk Models | Interactions between Notch, Wnt, and other pathways | How do other signaling pathways influence Notch/Hes1 dynamics? | Coupled ODEs, Chemical Reaction Network Theory |
Computational Analysis of Protein Interaction Networks
Computational analysis of protein-protein interaction (PPI) networks provides a system-level view of cellular function, moving beyond linear pathways to understand the complex web of molecular relationships. nih.gov In this context, Hes1 is analyzed not just as a component of the Notch pathway, but as a node within a much larger interactome. The topological properties of a protein in this network, such as its number of connections (degree) and its role in connecting different functional modules, can reveal its importance. nih.gov
Hes1 functions as a significant regulatory hub. nih.gov Computational models have described the Hes1 promoter as a "crosstalk hub" where signals from different pathways, such as Notch and Wnt, are integrated. nih.gov This integration is crucial for coordinating cell fate decisions in complex tissues like the intestinal crypt. nih.gov The analysis of network topology helps to formalize this concept, identifying proteins that are highly connected or central to the flow of information within the network. nih.govplos.org
In silico methods, such as yeast-2-hybrid screens and co-immunoprecipitation followed by mass spectrometry, have identified numerous interaction partners for Hes1. These data are used to construct PPI networks that can be computationally analyzed. For example, such analyses have revealed that Hes1 is a novel interactor of the Fanconi anemia (FA) core complex, directly binding to components like FANCA, FANCF, FANCG, and FANCL. nih.gov This connection, discovered through network analysis, links the Notch pathway to DNA damage response and hematopoietic stem cell stability. Furthermore, network models highlight Hes1's interactions with critical cancer-related pathways, including JAK/STAT and Wnt/β-catenin, forming complex crosstalk networks that drive malignant processes. researchgate.net
| Interacting Protein/Complex | Associated Pathway/Process | Method of Identification | Inferred Network Role of Hes1 |
|---|---|---|---|
| Fanconi Anemia (FA) Core Complex (FANCA, FANCF, FANCG, FANCL) | DNA Damage Response, Hematopoiesis | Yeast-2-Hybrid, Co-immunoprecipitation | Bridge between developmental signaling and genome stability |
| β-catenin | Wnt Signaling | Mathematical Modeling, Biochemical Assays | Crosstalk hub integrating Notch and Wnt signals |
| Hes5 | Neurogenesis | Live-cell imaging, Computational modeling | Co-oscillator, part of a coupled transcriptional repressor network |
| Ascl1, Neurog2 | Neurogenesis (Proneural genes) | Transcriptional analysis, Reporter assays | Master repressor controlling differentiation timing |
| miR-9 | Post-transcriptional Regulation | Mathematical Modeling, smFISH | Component of a double-negative feedback loop controlling oscillatory dynamics |
Predictive Modeling of Cell Fate Determination and Pattern Formation
A primary goal of computational modeling in developmental biology is to move from description to prediction. arxiv.org Models of Hes1 dynamics are increasingly used to predict how cells will behave under different conditions and how spatial patterns of different cell types emerge within a tissue. These predictive models are essential for understanding processes like neurogenesis and somitogenesis.
In the developing nervous system, the oscillatory expression of Hes1 is thought to maintain neural progenitors in an undifferentiated, proliferative state. nih.gov Computational models predict that the termination of these oscillations leads to differentiation. For example, a model of the Hes1/miR-9 interaction network predicted that the gradual accumulation of miR-9 could dampen Hes1 oscillations, leading to a stable low-Hes1 state that permits neuronal differentiation. elifesciences.org Simulations based on this model can predict the timing of this transition. These models can also simulate the effects of genetic knockouts; for instance, simulations can accurately predict that the loss of Hes1 leads to premature differentiation and an overproduction of neurons. nih.gov
Predictive models are also crucial for understanding pattern formation, such as the "salt-and-pepper" patterns of differentiated cells that arise through lateral inhibition. In this process, a cell that begins to differentiate expresses Delta, which activates Notch in its neighbors, leading to high Hes1 levels that keep the neighboring cells as progenitors. Mathematical models of coupled oscillators representing a field of cells can predict the emergence of these patterns. plos.orgarxiv.org Similarly, in the formation of somites (the precursors to vertebrae), models of the segmentation clock, in which Hes1 is a key component, can predict how the periodic rise and fall of Hes1 expression is translated into the regular spatial pattern of somite boundaries.
| Biological Process | Model Input/Perturbation | Predicted Outcome | Relevance to Cell Fate/Pattern |
|---|---|---|---|
| Neurogenesis | Sustained high Delta signal | Switch from oscillatory to stable high-Hes1 state | Maintenance of progenitor state (lateral inhibition) |
| Neurogenesis | Increased miR-9 production rate | Dampening and cessation of Hes1 oscillations | Timing of neuronal differentiation |
| Intestinal Development | Simulated knockout of β-catenin action on Hes1 promoter | Destabilization of Notch pathway, enhanced oscillations | Altered absorptive vs. secretory cell fate decisions |
| Somitogenesis | Altered Hes1 protein degradation rate | Change in oscillation period or loss of synchronized oscillations | Disrupted formation of somite segments |
| Taste Bud Development | In silico knockout of Hes1 | Overproduction of taste receptor cells | Confirms Hes1's role in suppressing taste cell differentiation |
Compound and Gene Name Directory
| Name | Type |
| Ascl1 | Proneural Gene |
| β-catenin | Protein |
| Delta | Protein (Notch Ligand) |
| FANCA | Protein |
| FANCF | Protein |
| FANCG | Protein |
| FANCL | Protein |
| Hes1 | Protein (bHLH Transcription Factor) |
| Hes5 | Protein (bHLH Transcription Factor) |
| miR-9 | microRNA |
| Notch1 | Protein (Receptor) |
| RBP-Jκ | Protein (Transcription Factor) |
| Wnt | Signaling Pathway Molecule |
Q & A
Q. How can researchers ensure robust gene silencing in HLH functional studies?
- Methodology : Use virus-induced gene silencing (VIGS) with tissue-specific promoters and validate via qRT-PCR. Include off-target controls (e.g., scrambled shRNAs) and rescue experiments with codon-optimized cDNA .
Ethical and Technical Best Practices
Q. How should researchers address ethical considerations in HLH protein studies involving human tissues?
- Guidelines : Follow IRB protocols for participant consent and data anonymization. For data mining, ensure compliance with GDPR/HIPAA and document third-party collaborations (e.g., bioinformatics cores) .
Q. What literature review practices enhance HLH research rigor?
- Recommendations : Use databases like PubMed and UniProt to cross-reference protein aliases (e.g., M3 vs. BHLHA34) and avoid misannotation. Cite foundational studies (e.g., Ledent & Vervoort phylogenies) to contextualize findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
